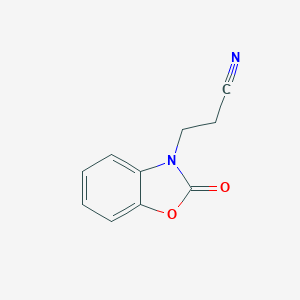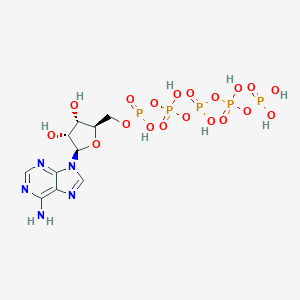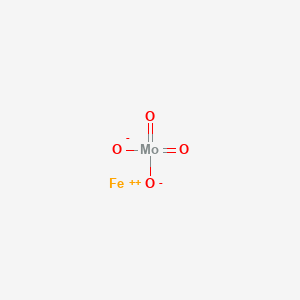
Iron(II) molybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) molybdate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a combination of iron and molybdenum, which makes it a promising material for use in various fields such as catalysis, electrochemistry, and materials science. The synthesis of this compound is relatively simple, and it can be prepared using different methods depending on the desired application.
Mecanismo De Acción
The mechanism of action of Iron(II) molybdate depends on its application. In catalysis, it acts as a heterogeneous catalyst, where the reactants are adsorbed onto the surface of the catalyst, and the reaction takes place through a series of chemical reactions. In electrochemistry, it acts as an electrode material, where the electrochemical reactions take place at the surface of the electrode. In materials science, it acts as a precursor, where the final product is obtained through a series of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Iron(II) molybdate. However, studies have shown that it has low toxicity and can be used as a potential drug delivery system due to its unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Iron(II) molybdate in lab experiments include its low toxicity, ease of synthesis, and unique properties. However, its limitations include its sensitivity to moisture and air, which can affect its properties and stability.
Direcciones Futuras
There are several future directions for the study of Iron(II) molybdate. These include the development of new synthesis methods, the investigation of its potential applications in drug delivery systems, and the study of its properties in different environments. Additionally, the study of its toxicity and environmental impact is necessary for its safe use in various applications.
Conclusion:
Iron(II) molybdate is a promising material for use in various fields of scientific research due to its unique properties and potential applications. The synthesis of this compound is relatively simple, and it can be prepared using different methods depending on the desired application. Its low toxicity and unique properties make it a potential candidate for use in drug delivery systems. However, further research is necessary to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of Iron(II) molybdate can be achieved through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The most commonly used method is precipitation, which involves mixing aqueous solutions of iron and molybdate salts under controlled conditions. The hydrothermal synthesis method involves heating the reactants in a sealed vessel under high pressure and temperature, while the sol-gel method involves the formation of a gel-like material from a precursor solution. The choice of synthesis method depends on the desired properties of the final product.
Aplicaciones Científicas De Investigación
Iron(II) molybdate has been extensively studied for its potential applications in various fields of scientific research. In catalysis, it has been used as a catalyst for the oxidation of alcohols, the reduction of nitroaromatics, and the synthesis of organic compounds. In electrochemistry, it has been used as an electrode material for the detection of heavy metals and the electrocatalytic reduction of oxygen. In materials science, it has been used as a precursor for the synthesis of iron molybdate-based materials with unique properties.
Propiedades
Número CAS |
13718-70-2 |
|---|---|
Nombre del producto |
Iron(II) molybdate |
Fórmula molecular |
FeMoO4 |
Peso molecular |
215.8 g/mol |
Nombre IUPAC |
dioxido(dioxo)molybdenum;iron(2+) |
InChI |
InChI=1S/Fe.Mo.4O/q+2;;;;2*-1 |
Clave InChI |
QQOCLJJWXLOEJE-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=O)[O-].[Fe+2] |
SMILES canónico |
[O-][Mo](=O)(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



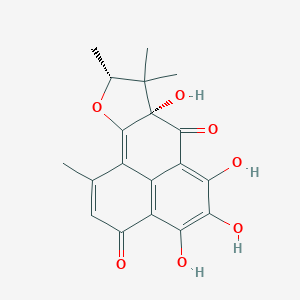
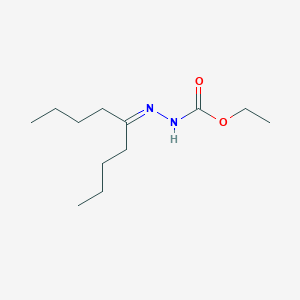
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
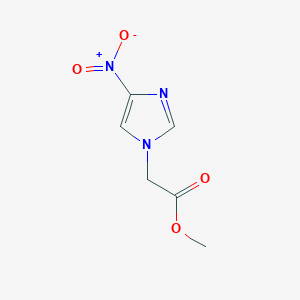
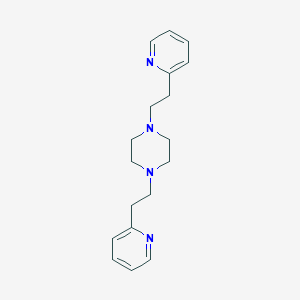
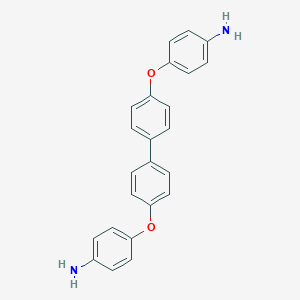
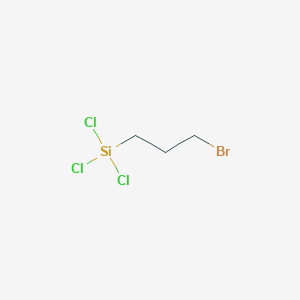
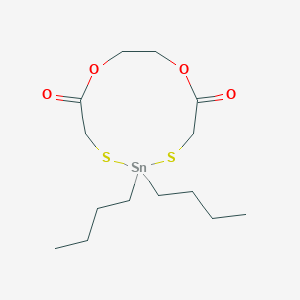
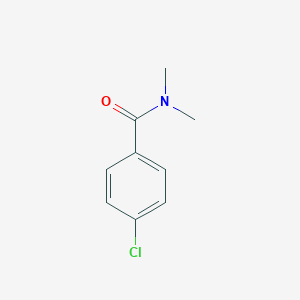
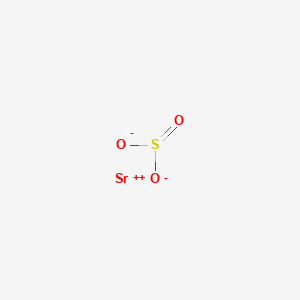
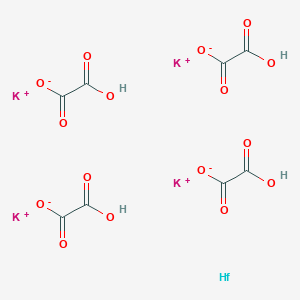
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
